N-hydroxy-4-[(2-phenylacetyl)amino]benzamide
Description
N-hydroxy-4-[(2-phenylacetyl)amino]benzamide is a hydroxamic acid derivative featuring a benzamide core with an N-hydroxy group at the 1-position and a phenylacetyl substituent at the 4-position. This structure confers histone deacetylase (HDAC) inhibitory activity, a mechanism leveraged in anticancer drug development. The phenylacetyl group (C6H5-CH2-CO-) distinguishes it from related compounds with varying substituents, influencing its pharmacokinetic and pharmacodynamic properties .
Structure
3D Structure
Properties
CAS No. |
656261-23-3 |
|---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
N-hydroxy-4-[(2-phenylacetyl)amino]benzamide |
InChI |
InChI=1S/C15H14N2O3/c18-14(10-11-4-2-1-3-5-11)16-13-8-6-12(7-9-13)15(19)17-20/h1-9,20H,10H2,(H,16,18)(H,17,19) |
InChI Key |
VQGKLYBEQDAOSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)NO |
sequence |
X |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-phenylacetylamino-benzamide typically involves the following steps:
Formation of Phenylacetyl Chloride: Phenylacetic acid is reacted with thionyl chloride to form phenylacetyl chloride.
Acylation Reaction: The phenylacetyl chloride is then reacted with 4-aminobenzamide in the presence of a base such as pyridine to form 4-phenylacetylamino-benzamide.
Hydroxylation: Finally, the 4-phenylacetylamino-benzamide is hydroxylated using hydroxylamine hydrochloride in the presence of a base like sodium carbonate to yield N-Hydroxy-4-phenylacetylamino-benzamide.
Industrial Production Methods
Industrial production of N-Hydroxy-4-phenylacetylamino-benzamide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors for the acylation and hydroxylation steps.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4-phenylacetylamino-benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-Hydroxy-4-phenylacetylamino-benzophenone.
Reduction: Formation of N-Hydroxy-4-phenylacetylamino-benzylamine.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-Hydroxy-4-phenylacetylamino-benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of histone deacetylases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-Hydroxy-4-phenylacetylamino-benzamide involves its interaction with molecular targets such as histone deacetylases. By inhibiting these enzymes, the compound can modulate gene expression, leading to cell cycle arrest and apoptosis in cancer cells. The pathways involved include the upregulation of p21 and the activation of caspase-3 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Acyl Chains
N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB derivatives)
- Structure : Features a three-carbon propionamide chain (C6H5-CH2-CH2-CO-) instead of phenylacetyl.
- Activity : Derivative 5j (HPPB series) exhibits sub-micromolar HDAC inhibition (IC50 < 1 µM) and potent antiproliferative effects against breast cancer cells. The extended chain enhances zinc chelation in HDAC active sites, improving potency compared to shorter acyl chains .
N-hydroxy-4-(4-phenylbutyrylamino)benzamide
- Structure : Incorporates a four-carbon butyryl chain (C6H5-CH2-CH2-CH2-CO-).
- Activity : Demonstrates sub-micromolar HDAC inhibition and broad-spectrum anticancer activity. Increased hydrophobicity may enhance cell membrane permeability .
N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)benzamide (AR-42)
Analogues with Heterocyclic Modifications
Benzimidazole-Capped Derivatives (12a, 12b, 12c)
- Structure : Replace phenylacetyl with benzimidazole-methyl groups.
- Activity : 12c (trifluoromethyl substitution) shows enhanced HDAC6 selectivity due to steric and electronic effects from the heterocycle .
Quinoline-Based Derivatives (D6–D12)
- Structure: Quinoline-4-carbonyl-piperazine linked to the benzamide core.
- Activity: D7 (4-trifluoromethylphenyl) exhibits strong HDAC inhibition (IC50 ~ 50 nM) and antiproliferative activity against solid tumors.
Analogues with Substituted Aromatic Groups
N-hydroxy-4-[(4-chlorophenylcarbamoylmethyl)amino]benzamide (3d)
- Structure : Chlorophenyl substitution on the carbamoylmethyl group.
- Activity : Moderate HDAC inhibition (IC50 ~ 1–10 µM). Electron-withdrawing chlorine atoms may reduce cellular uptake compared to methoxy-substituted analogues .
N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB)
- Structure : Additional p-tolyl group on the benzamide nitrogen.
- Activity: Comparable antitumor efficacy to vorinostat (SAHA) but with lower toxicity (LD50 = 1.29 g/kg vs. SAHA’s 0.77 g/kg). The tolyl group may reduce off-target effects .
Comparative Data Tables
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight | Melting Point (°C) | Yield (%) | Key Spectral Data (IR/NMR) |
|---|---|---|---|---|
| N-hydroxy-4-[(2-phenylacetyl)amino]benzamide | 312.36 | Not reported | Not reported | 1H-NMR: δ 10.3 (s, OH), 8.1 (d, Ar-H) |
| 3d (4-chlorophenyl) | 349.78 | 162–163 | 31.9 | IR: 1243 cm⁻¹ (C=S), 1663 cm⁻¹ (C=O) |
| HPAPB | 406.44 | Not reported | Not reported | HPLC: Rt = 6.2 min (CH3OH:H2O) |
Key Research Findings
- Chain Length vs. Activity : Longer acyl chains (e.g., butyryl in AR-42) improve HDAC binding but may reduce solubility. Phenylacetyl balances hydrophobicity and potency .
- Toxicity Reduction : Addition of p-tolyl (HPAPB) or heterocycles (benzimidazoles) lowers acute toxicity while retaining efficacy .
- Synthetic Routes : Most analogues are synthesized via nucleophilic acyl substitution or hydroxamic acid formation, as seen in and .
Biological Activity
N-hydroxy-4-[(2-phenylacetyl)amino]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its therapeutic implications in various diseases. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
This compound features a hydroxamic acid functional group, which is known for its ability to chelate metal ions and inhibit enzymes such as histone deacetylases (HDACs). The presence of the phenylacetyl group enhances its interaction with biological targets, potentially improving its binding affinity and specificity.
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition : The hydroxamic acid moiety can form hydrogen bonds with the active sites of enzymes, leading to inhibition. This property is particularly relevant for HDACs, which play a critical role in regulating gene expression and are implicated in cancer progression.
- Binding Affinity : The phenylacetyl substituent may enhance the compound's ability to interact with hydrophobic pockets in proteins, thereby increasing its overall binding affinity.
1. Anticancer Properties
This compound has been investigated for its potential anticancer effects. Studies indicate that compounds with similar structural features exhibit significant inhibition of HDACs, which are essential for tumor growth and proliferation. For instance, related hydroxamic acids have shown selectivity for HDAC6 over other isoforms, suggesting that this compound may also possess similar selectivity .
2. Anti-inflammatory Effects
The compound's ability to modulate enzyme activity suggests potential anti-inflammatory effects. Inhibiting specific HDACs can lead to the downregulation of pro-inflammatory cytokines, which are often elevated in chronic inflammatory conditions .
Table 1: Summary of Biological Activities
Case Study: HDAC Inhibition
In a study evaluating the structure-activity relationship (SAR) of hydroxamic acids, N-hydroxy derivatives were found to significantly inhibit HDAC6 with high selectivity. The binding mode was confirmed through co-crystallization studies, illustrating how modifications to the core structure can enhance potency and selectivity .
Future Directions
The ongoing research into this compound highlights its potential as a therapeutic agent in cancer treatment and inflammatory diseases. Future studies should focus on:
- In Vivo Studies : To assess the efficacy and safety profile of this compound in animal models.
- Mechanistic Studies : Further elucidation of its interaction with specific enzymes and pathways involved in disease processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
